molecular formula C30H35ClN5O9+ B14795867 4-benzhydryloxy-1-methylpiperidine,8-chloro-1,3-dimethyl-7H-purine-2,6-dione

4-benzhydryloxy-1-methylpiperidine,8-chloro-1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B14795867
M. Wt: 645.1 g/mol
InChI Key: NWHJCAJXWQLVOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piprinhydrinate involves the combination of diphenylpyraline and 8-chlorotheophylline. Diphenylpyraline can be synthesized by reacting 1-methyl-4-hydroxypiperidine with benzhydryl chloride under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The product is then purified through recrystallization.

8-chlorotheophylline is synthesized by chlorinating theophylline, a process that involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the theophylline molecule.

Industrial Production Methods

Industrial production of piprinhydrinate follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Piprinhydrinate undergoes several types of chemical reactions, including:

    Oxidation: Piprinhydrinate can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of piprinhydrinate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Piprinhydrinate can undergo nucleophilic substitution reactions, particularly at the chlorine atom in the 8-chlorotheophylline moiety.

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C30H35ClN5O9+

Molecular Weight

645.1 g/mol

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethylpurin-3-ium-2,6-dione;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C19H23NO.C7H6ClN4O2.C4H6O6/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;5-1(3(7)8)2(6)4(9)10/h2-11,18-19H,12-15H2,1H3;1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/q;+1;

InChI Key

NWHJCAJXWQLVOM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Cl.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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